

Technical Guide: Mechanism of Action of 2-Chloro-N,N-dimethyl-ethanimidamide

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Compound of Interest

Compound Name: *Ethanimidamide, 2-chloro-N,N-dimethyl-*

CAS No.: 88670-14-8

Cat. No.: B8758973

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Executive Summary & Chemical Identity[1][2][3]

2-Chloro-N,N-dimethyl-ethanimidamide (also referred to as 2-chloro-N,N-dimethylacetamidine) is a specialized covalent warhead and pharmacophore used primarily in the inhibition of arginine-processing enzymes.

Unlike reversible competitive inhibitors, this molecule functions as a suicide substrate (mechanism-based inactivator). Its structural design mimics the guanidinium group of arginine (specifically asymmetric dimethylarginine, ADMA), allowing it to enter the active site of target enzymes. Once bound, the electrophilic chloromethyl group reacts with a catalytic cysteine residue, forming an irreversible thioether adduct.

Primary Biological Targets:

- DDAH (Dimethylarginine Dimethylaminohydrolase): The primary target due to the molecule's structural homology with ADMA.

- PADs (Protein Arginine Deiminases): A secondary target where the haloacetamide motif serves as the reactive warhead (e.g., in Cl-Amidine derivatives).[1][2]

Chemical Structure & Properties

Property	Detail
IUPAC Name	2-chloro-N,N-dimethyl-ethanimidamide
Common Class	Haloacetamide; Covalent Warhead
Molecular Formula	
Key Functional Group	-Chloroamidine (Electrophile)
Bioisostere For	-Dimethylarginine (ADMA)
Mechanism Type	Irreversible Alkylation (displacement)

Mechanism of Action (MoA)

The mechanism of action is defined by a two-step process: Molecular Recognition followed by Covalent Inactivation.

Target Recognition (The "Trojan Horse")

The enzymes DDAH and PAD are designed to process the guanidinium group of arginine or methylarginine.

- Substrate Mimicry: The
 - dimethyl-ethanimidamide moiety structurally mimics the
 - dimethylguanidine headgroup of ADMA.
- Binding: The molecule enters the active site, stabilized by electrostatic interactions with conserved acidic residues (e.g., Asp/Glu) that normally orient the arginine substrate.

The Alkylation Event (The "Trap")

Once positioned in the active site, the molecule exploits the enzyme's catalytic machinery against itself.

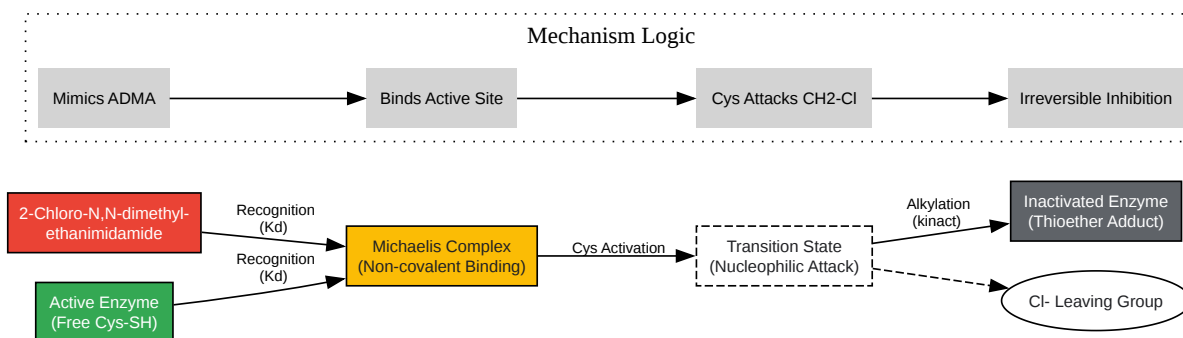
- **Nucleophilic Activation:** The enzyme activates a catalytic cysteine residue (Cys249 in DDAH; Cys645 in PAD4) to perform a nucleophilic attack. Normally, this cysteine attacks the guanidino carbon to form a tetrahedral intermediate.
- **Redirected Attack:** In the presence of the inhibitor, the sulfur atom of the catalytic cysteine attacks the

-carbon (the methylene group attached to the chlorine) instead of the imine carbon, or attacks the imine carbon followed by rearrangement.
- **Chloride Displacement:** The attack results in the displacement of the chloride ion (a good leaving group) via an

-like mechanism.
- **Adduct Formation:** A stable, covalent thioether bond is formed between the enzyme and the inhibitor. This permanently blocks the active site, preventing further substrate turnover.

Pathway Visualization

The following diagram illustrates the specific inactivation pathway for DDAH/PAD enzymes by this pharmacophore.



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Caption: Step-wise mechanism of covalent inactivation. The inhibitor binds reversibly () before undergoing irreversible alkylation () of the catalytic cysteine.

Biological Implications & Applications[1]

DDAH Inhibition & NO Signaling

DDAH metabolizes Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS).

- Effect: Inhibition of DDAH by 2-chloro-N,N-dimethyl-ethanimidamide leads to the accumulation of ADMA.
- Downstream Consequence: Elevated ADMA inhibits NOS, reducing Nitric Oxide (NO) production. This is a critical pathway for studying endothelial function and septic shock pathology.

PAD Inhibition & NETosis

While often requiring a full peptidyl backbone for high potency (as seen in Cl-Amidine), the chloro-acetamidine warhead is essential for inhibiting Protein Arginine Deiminases.

- Effect: Prevents the conversion of Arginine to Citrulline (Citrullination).
- Therapeutic Relevance: Blocks Neutrophil Extracellular Trap (NET) formation (NETosis), offering potential in treating Rheumatoid Arthritis, Lupus, and certain cancers.

Experimental Protocols for Validation

To validate the mechanism of action in a drug development context, the following self-validating protocols are recommended.

Determination of Kinetic Parameters ()

Since this is an irreversible inhibitor,

is time-dependent and insufficient. You must determine the second-order rate constant for inactivation.

Protocol:

- Preparation: Prepare DDAH or PAD4 enzyme in reaction buffer (e.g., 100 mM HEPES, 50 mM NaCl, 10 mM , pH 7.6).
- Incubation: Incubate enzyme with varying concentrations of 2-chloro-N,N-dimethylethanimidamide () for defined time points ().
- Activity Assay: At each time point, dilute an aliquot into a solution containing a saturating concentration of substrate (e.g., ADMA or BAEE) and colorimetric reagent (e.g., COLDER solution for citrulline detection).
- Data Analysis:
 - Plot

vs. time to obtain

for each

.

- Plot

vs.

and fit to the equation:

- Extract k_{inact} and K_i

(max inactivation rate) and

(affinity).

Mass Spectrometry Adduct Confirmation

Confirm the covalent nature of the inhibition.

Protocol:

- Reaction: Incubate purified enzyme (5-10 μ g) with excess inhibitor (100 μ M) for 1 hour.
- Control: Incubate enzyme with DMSO/buffer only.
- Desalting: Remove excess small molecule using a Zeba spin column or dialysis.
- Analysis: Analyze both samples via ESI-TOF MS (Intact Protein Mode).
- Validation Criteria: The inhibited enzyme must show a mass shift (m/z) corresponding to the inhibitor minus the leaving group (Cl).
 - Expected

:

.

- Specifically: The adduct adds the

group.

Activity-Based Protein Profiling (ABPP) Competition

To prove target engagement in complex proteomes.

Protocol:

- Lysate Prep: Prepare cell lysates containing DDAH/PAD.
- Competition: Pre-treat lysate with 2-chloro-N,N-dimethyl-ethanimidamide (or vehicle) for 30 mins.
- Probe Labeling: Treat with a fluorescent activity-based probe (e.g., Rhodamine-Cl-Amidine) that targets the same cysteine.
- Visualization: Run SDS-PAGE and scan for fluorescence.
- Result: The specific band for the enzyme should disappear in the pre-treated sample (competition), proving the inhibitor blocked the active site.

Safety & Handling (Critical Note)

Distinction from Nitrogen Mustards: Researchers must distinguish 2-chloro-N,N-dimethyl-ethanimidamide from 2-chloro-N,N-dimethylethylamine (Nitrogen Half-Mustard).

- Ethanimidamide (This Topic): Enzyme inhibitor.[\[3\]](#)[\[4\]](#) Targets Cysteine.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Ethylamine (Mustard): DNA alkylator. Highly toxic blister agent.
- Verification: Always check the CAS number and the presence of the imine () functionality before use.

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